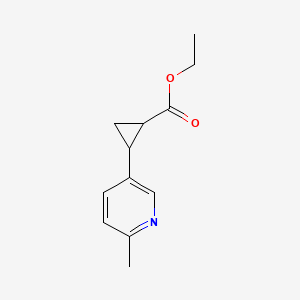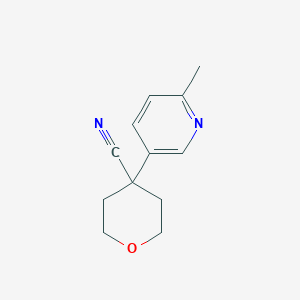![molecular formula C18H13NO3 B13032760 methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B13032760.png)
methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate is a complex organic compound belonging to the class of benzo[a]carbazoles This compound is characterized by its unique structure, which includes a benzo[a]carbazole core with a methyl ester and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Sulfonation: The starting material, 2,3-dihydroxybenzoic acid, is sulfonated using fuming sulfuric acid.
Alkylation: The sulfonated product is then alkylated with methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The alkylated product undergoes cyclization with phenylhydrazine in the presence of a catalyst like hydrochloric acid to form the benzo[a]carbazole core.
Esterification: Finally, the hydroxyl group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Using industrial-grade fuming sulfuric acid.
Continuous Alkylation: Employing large-scale reactors for the alkylation step.
Automated Cyclization: Utilizing automated systems for the cyclization reaction to ensure consistency and efficiency.
High-Throughput Esterification: Implementing high-throughput esterification processes to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 2-oxo-11H-benzo[a]carbazole-3-carboxylate.
Reduction: Formation of 2-hydroxy-11H-benzo[a]carbazole-3-methanol.
Substitution: Formation of nitro or bromo derivatives of the benzo[a]carbazole core.
Applications De Recherche Scientifique
Methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its role in modulating biological pathways and its potential as a therapeutic agent in various diseases.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it can bind to specific proteins, modulating their activity and affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-11H-benzo[a]carbazole-3-carboxylate: Lacks the methyl ester group but shares similar structural features.
11H-Benzo[a]carbazole: The parent compound without the hydroxyl and ester groups.
Methyl 2-hydroxy-9H-carbazole-3-carboxylate: Similar structure but with a different position of the hydroxyl group.
Uniqueness
Methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions, such as drug design and materials science.
Propriétés
IUPAC Name |
methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-22-18(21)14-8-10-6-7-12-11-4-2-3-5-15(11)19-17(12)13(10)9-16(14)20/h2-9,19-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXEOXDAIQXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CC3=C2NC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)


![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)
![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)




![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)



